molecular formula C7H7IN4O B1600811 5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 492468-97-0

5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No.: B1600811
CAS No.: 492468-97-0
M. Wt: 290.06 g/mol
InChI Key: HJCUIJYQAULEJR-UHFFFAOYSA-N
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Description

5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an iodine atom at the 5th position, a methoxy group at the 8th position, and an amine group at the 2nd position of the triazolo[1,5-A]pyridine ring system. Heterocyclic compounds like this one are of significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the specific transformation desired, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enzymes such as RORγt, PHD-1, JAK1, and JAK2. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine include other triazolopyridines and triazolopyrimidines. These compounds share a similar core structure but differ in the substituents attached to the ring system .

Uniqueness

What sets this compound apart is the presence of the iodine atom and the methoxy group, which confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-iodo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN4O/c1-13-4-2-3-5(8)12-6(4)10-7(9)11-12/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCUIJYQAULEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(N2C1=NC(=N2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465912
Record name 5-IODO-8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492468-97-0
Record name 5-IODO-8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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